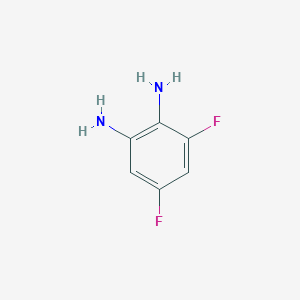

3,5-Difluorobenzène-1,2-diamine

Vue d'ensemble

Description

1,2-Diamino-3,5-difluorobenzene is a useful research compound. Its molecular formula is C6H6F2N2 and its molecular weight is 144.12 g/mol. The purity is usually 95%.

The exact mass of the compound 1,2-Diamino-3,5-difluorobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,2-Diamino-3,5-difluorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Diamino-3,5-difluorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Cellules solaires organiques

3,5-Difluorobenzène-1,2-diamine : est utilisé dans la synthèse de polymères conjugués pour les cellules solaires organiques (OSC). Ces polymères sont prometteurs pour les technologies photovoltaïques en raison de leur potentiel de faible coût, de facilité de traitement, de légèreté et de flexibilité. Le composé contribue à la formation de quinoxalines à haut rendement par une réaction de condensation, ce qui constitue une étape essentielle dans la création d'OSC efficaces avec un mélange qui présente une efficacité d'environ 15% .

Chimie médicinale

En chimie médicinale, les propriétés physicochimiques de This compound telles qu'une absorption GI élevée et une perméabilité de la barrière hémato-encéphalique en font un composé précieux pour la conception de médicaments. Sa lipophilie modérée et ses paramètres de solubilité suggèrent un potentiel de bonne biodisponibilité, ce qui en fait un candidat pour une exploration plus approfondie en pharmacocinétique .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and adequate ventilation is recommended .

Orientations Futures

Mécanisme D'action

Target of Action

3,5-Difluorobenzene-1,2-diamine, also known as 1,2-Diamino-3,5-difluorobenzene or 1,2-Benzenediamine, 3,5-difluoro-, is a compound that has been used in the synthesis of conjugated polymers . The primary targets of this compound are the molecules involved in the formation of these polymers .

Mode of Action

The interaction of 3,5-Difluorobenzene-1,2-diamine with its targets involves a condensation reaction with glyoxylic acid, aided by heat . This forms a quinoxaline, which can then undergo a S N 2 chemistry protocol to add a solubilizing side .

Biochemical Pathways

The biochemical pathways affected by 3,5-Difluorobenzene-1,2-diamine involve the synthesis of conjugated polymers . These polymers have a long history of exploration and use in organic solar cells . The compound’s interaction with its targets leads to changes in these pathways, resulting in the formation of new polymers .

Result of Action

The molecular and cellular effects of 3,5-Difluorobenzene-1,2-diamine’s action are primarily seen in the formation of new polymers . These polymers, synthesized using a new approach, have shown promise in the field of organic solar cells .

Action Environment

The action of 3,5-Difluorobenzene-1,2-diamine can be influenced by various environmental factors. For instance, the condensation reaction it undergoes with glyoxylic acid is aided by heat . Therefore, temperature could be a significant environmental factor influencing the compound’s action, efficacy, and stability.

Analyse Biochimique

Biochemical Properties

1,2-Diamino-3,5-difluorobenzene plays a significant role in biochemical reactions, particularly in the formation of quinoxaline derivatives through condensation reactions with glyoxylic acid . This compound interacts with various enzymes and proteins, facilitating the formation of complex molecular structures. The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which stabilize the resulting molecular complexes.

Cellular Effects

1,2-Diamino-3,5-difluorobenzene has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with cellular proteins can lead to alterations in signal transduction pathways, potentially affecting the expression of specific genes and the overall metabolic activity of the cell . These effects can vary depending on the cell type and the concentration of the compound used.

Molecular Mechanism

At the molecular level, 1,2-Diamino-3,5-difluorobenzene exerts its effects through specific binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, 1,2-Diamino-3,5-difluorobenzene can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2-Diamino-3,5-difluorobenzene can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 1,2-Diamino-3,5-difluorobenzene remains relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to the compound can lead to cumulative effects on cellular processes, which may be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 1,2-Diamino-3,5-difluorobenzene in animal models vary with different dosages. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxic or adverse reactions . Threshold effects have been observed, where a specific dosage level triggers significant changes in biological activity. It is essential to determine the optimal dosage range to achieve the desired biochemical effects without causing harm to the organism.

Metabolic Pathways

1,2-Diamino-3,5-difluorobenzene is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the cell. The compound can affect metabolic flux and alter the levels of specific metabolites . For example, it may participate in oxidation-reduction reactions, contributing to the generation of reactive intermediates that play a role in cellular metabolism.

Transport and Distribution

Within cells and tissues, 1,2-Diamino-3,5-difluorobenzene is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The transport mechanisms ensure that 1,2-Diamino-3,5-difluorobenzene reaches its target sites, where it can exert its biochemical effects.

Subcellular Localization

The subcellular localization of 1,2-Diamino-3,5-difluorobenzene is determined by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles. These localization patterns can affect the compound’s activity and function within the cell . For instance, 1,2-Diamino-3,5-difluorobenzene may be directed to the mitochondria, where it can influence mitochondrial processes and energy production.

Propriétés

IUPAC Name |

3,5-difluorobenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGNXDMSEEPNKCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371575 | |

| Record name | 1,2-Diamino-3,5-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2369-29-1 | |

| Record name | 1,2-Diamino-3,5-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2369-29-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1301114.png)

![Ethyl 7-methyl-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1301120.png)

![4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid](/img/structure/B1301130.png)